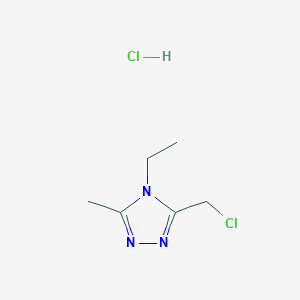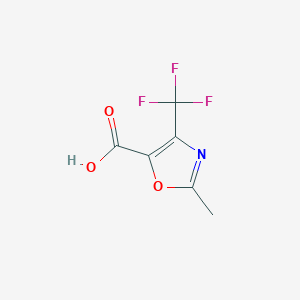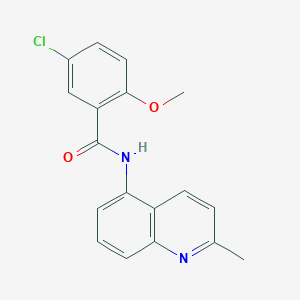
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chloro group, a methoxy group, and a quinoline moiety attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylquinoline-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamide
- 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide and quinoline rings, which may confer distinct biological and chemical properties compared to similar compounds .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJLNHFKRGNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
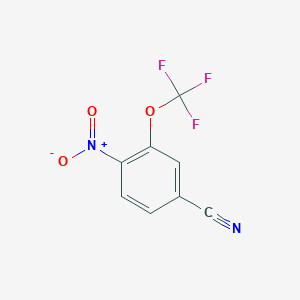
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
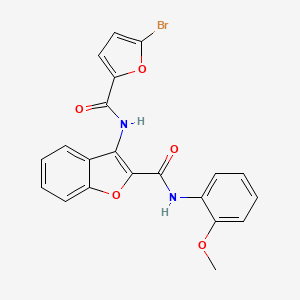
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3009723.png)
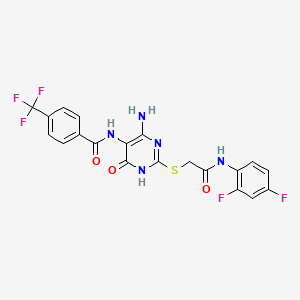
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
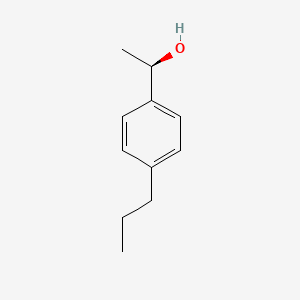

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
